2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate
Overview
Description
2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate is an organic compound characterized by the presence of chlorine, fluorine, and nitro groups on a phenyl ring, which is further esterified with a methyl carbonate group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from 2-chloro-4-fluoro-5-nitrophenol. The phenol group is first converted to a phenyl carbonate ester using dimethyl carbonate in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis of 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the production of a high-quality product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 2-chloro-4-fluoro-5-aminophenyl methyl carbonate.
Substitution: The chlorine and fluorine atoms can be substituted with other groups, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Various nucleophiles can be used for substitution reactions, such as sodium iodide for halogen exchange.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, amides.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a fluorescent probe or a reagent in biochemical assays.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with specific enzymes or receptors, leading to measurable changes in biological activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate: Similar structure but with an ethyl carbonate group instead of a methyl carbonate group.
2-Chloro-4-fluoro-5-nitrophenol: The parent phenol compound without the carbonate ester group.
Uniqueness: 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate is unique due to its specific combination of halogen and nitro groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
(2-chloro-4-fluoro-5-nitrophenyl) methyl carbonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO5/c1-15-8(12)16-7-3-6(11(13)14)5(10)2-4(7)9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQIJXHWQVDZJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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